

# Mass Spectrometry for Comprehensive Structural Verification of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



**Application Note & Protocol** 

## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the structural verification of antibody-drug conjugates (ADCs) using mass spectrometry (MS). ADCs are complex biotherapeutics, and rigorous analytical characterization is essential to ensure their safety and efficacy. Mass spectrometry is a powerful tool that provides critical information on the overall structure, drug-to-antibody ratio (DAR), conjugation sites, and glycosylation profiles of ADCs.

### Introduction to ADC Structural Complexity

Antibody-drug conjugates are comprised of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic drug via a chemical linker. This tripartite structure introduces significant heterogeneity that requires a multi-level analytical approach for comprehensive characterization. Key structural attributes that need to be verified include:

 Intact Mass and Drug-to-Antibody Ratio (DAR): Determining the molecular weight of the intact ADC and the distribution of drug molecules per antibody is crucial as it directly impacts potency and safety.[1][2][3]



- Subunit and Fragment Analysis: Analysis of antibody subunits (e.g., light chain and heavy chain) helps to confirm the overall structural integrity and provides a more detailed view of drug conjugation.[4][5]
- Peptide Mapping and Conjugation Site Identification: Precisely identifying the amino acid residues where the drug is conjugated is critical for understanding structure-activity relationships and ensuring manufacturing consistency.[6][7][8][9][10]
- Glycosylation Profiling: The glycosylation pattern of the mAb backbone can influence its stability, efficacy, and immunogenicity.[11][12][13][14]

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers the versatility to analyze ADCs at these different levels, providing a holistic view of their structure.[15][16]

# Experimental Workflows for ADC Structural Verification

A multi-tiered approach is typically employed for the thorough structural verification of ADCs. This involves analysis at the intact, subunit, and peptide levels.





Click to download full resolution via product page

Figure 1: Overall workflow for ADC structural verification by mass spectrometry.

# Protocols for Mass Spectrometry Analysis of ADCs Intact Mass Analysis for DAR Determination

Intact mass analysis provides the molecular weight of the entire ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[1][2] Native size-exclusion chromatography-mass spectrometry (SEC-MS) is often preferred for

#### Methodological & Application





cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains.[3] [16]

Protocol: Intact Mass Analysis using LC-MS

- Sample Preparation:
  - For glycosylated analysis, dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).
  - For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum.[1][17] Follow the enzyme manufacturer's protocol.
  - Desalting is often required prior to MS analysis to improve data quality.[18]
- LC-MS System and Conditions:
  - · Liquid Chromatography:
    - Column: For native conditions, use a size-exclusion column (e.g., Agilent AdvanceBio SEC). For denaturing conditions, a reversed-phase column (e.g., Agilent Poroshell 300SB-C8) can be used.[1][19]
    - Mobile Phase A: 0.1% Formic acid in water.[1]
    - Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
    - Gradient: A shallow gradient optimized for the specific ADC.
    - Flow Rate: 0.2-0.5 mL/min.[1][6]
    - Column Temperature: 75°C for reversed-phase.[1]
  - Mass Spectrometry:
    - Instrument: A high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent 6545XT, SCIEX X500B) or Orbitrap (e.g., Thermo Scientific Q Exactive) is recommended.[1][20]



• Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

Mass Range: 900–4000 m/z.[1]

#### Data Analysis:

- Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
- Calculate the average DAR by taking the weighted average of the different drug-loaded species.[1]
- Software such as BioPharmaView<sup>™</sup> or MassHunter BioConfirm can be used for data processing.[1][8]

#### **Subunit Analysis**

Reducing the inter-chain disulfide bonds of the ADC yields its constituent light and heavy chains. Analyzing these subunits provides higher resolution and sensitivity compared to intact mass analysis and helps to localize the drug conjugation to specific chains.[4]

Protocol: Subunit Analysis by LC-MS

- Sample Preparation:
  - Reduce the ADC sample by adding a reducing agent such as dithiothreitol (DTT) and incubating at 37°C for 30 minutes.[9]
  - The sample is then ready for direct injection onto the LC-MS system.
- LC-MS System and Conditions:
  - Liquid Chromatography:
    - Column: A reversed-phase column suitable for protein separations (e.g., Agilent PLRP-S).[19]



- Mobile Phase and Gradient: Similar to intact reversed-phase analysis, optimized for the separation of light and heavy chains.
- Mass Spectrometry:
  - Instrument: High-resolution mass spectrometer (Q-TOF or Orbitrap).
  - Ionization Mode: ESI in positive ion mode.
- Data Analysis:
  - Deconvolute the mass spectra corresponding to the light and heavy chain peaks.
  - Determine the mass of the unconjugated and conjugated chains to confirm drug loading on each subunit.

#### **Peptide Mapping for Conjugation Site Identification**

Peptide mapping is the gold standard for identifying the precise location of drug conjugation at the amino acid level.[6][7][8][9] This "bottom-up" approach provides the highest level of structural detail.[4]





Click to download full resolution via product page

Figure 2: Detailed workflow for peptide mapping of ADCs.



Protocol: Peptide Mapping by LC-MS/MS

- Sample Preparation:
  - Denaturation, Reduction, and Alkylation:
    - Denature the ADC in a buffer containing 8 M urea.[9]
    - Reduce the disulfide bonds with DTT at 37°C.[9]
    - Alkylate the free cysteines with iodoacetamide (IAM) in the dark at room temperature.
  - Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange.[9]
  - Enzymatic Digestion:
    - Digest the protein with a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[9] The enzyme-to-protein ratio is typically 1:20 to 1:50 (w/w).
    - Incubate at 37°C for 4-18 hours.
- LC-MS/MS System and Conditions:
  - Liquid Chromatography:
    - Column: A high-resolution reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[6]
    - Mobile Phase A: 0.1% Formic acid in water.
    - Mobile Phase B: 0.1% Formic acid in acetonitrile.
    - Gradient: A long, shallow gradient (e.g., 60 minutes) is used to achieve optimal separation of peptides.[6]
    - Flow Rate: 0.5 mL/min.[6]
  - Mass Spectrometry:



- Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
- Acquisition Mode: Data-dependent acquisition (DDA), where the instrument automatically selects the most intense precursor ions for fragmentation (MS/MS).
- Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Electron-transfer dissociation (ETD) can be useful for localizing conjugation sites on peptides with multiple potential modification sites.[3]
- Data Analysis:
  - Use specialized software (e.g., MassHunter BioConfirm, Byos) to search the MS/MS data against the antibody sequence to identify peptides.
  - The mass shift corresponding to the drug-linker moiety is used to identify conjugated peptides.
  - The MS/MS fragmentation pattern of the conjugated peptides confirms the specific amino acid residue of conjugation.[9]

#### **Glycosylation Analysis**

Characterizing the glycan profile of an ADC is important as it can impact the antibody's function.[11][12][13][14]

Protocol: N-Glycan Analysis

- Sample Preparation:
  - Glycan Release: N-glycans are released from the ADC using the enzyme PNGase F.[13]
  - Labeling: The released glycans are typically labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.
- LC-MS System and Conditions:
  - Liquid Chromatography:



- Column: A HILIC (hydrophilic interaction liquid chromatography) column is used to separate the labeled glycans.
- Detection: Fluorescence detection followed by mass spectrometry.
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer.
  - Data Analysis: The glycan structures are identified based on their mass and fragmentation patterns.

### **Quantitative Data Summary**

The following tables summarize typical quantitative data obtained from the mass spectrometric analysis of ADCs.

Table 1: Intact Mass Analysis of a Lysine-Linked ADC (Example: T-DM1)

| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
|-------------|--------------------|------------------------|
| DAR 0       | 145,160            | 5                      |
| DAR 1       | 146,140            | 15                     |
| DAR 2       | 147,120            | 25                     |
| DAR 3       | 148,100            | 30                     |
| DAR 4       | 149,080            | 15                     |
| DAR 5       | 150,060            | 7                      |
| DAR 6       | 151,040            | 2                      |
| DAR 7       | 152,020            | 1                      |
| DAR 8       | 153,000            | <1                     |
| Average DAR | 3.5                |                        |



Data is illustrative and will vary depending on the specific ADC batch. A study on T-DM1 calculated an average DAR of 3.49.[1] Another study identified 26 conjugation sites on T-DM1. [8]

Table 2: Subunit Analysis of a Cysteine-Linked ADC

| Subunit                    | Observed Mass (Da) | Drug Load |
|----------------------------|--------------------|-----------|
| Light Chain (Lc)           | 23,500             | 0         |
| Light Chain (Lc) + 1 Drug  | 24,700             | 1         |
| Heavy Chain (Hc)           | 50,200             | 0         |
| Heavy Chain (Hc) + 1 Drug  | 51,400             | 1         |
| Heavy Chain (Hc) + 2 Drugs | 52,600             | 2         |
| Heavy Chain (Hc) + 3 Drugs | 53,800             | 3         |

Data is illustrative. A study on a model cysteine-linked ADC showed the generation of six unique subunits upon reduction.[5]

#### Conclusion

Mass spectrometry is an indispensable tool for the structural verification of antibody-drug conjugates. By employing a multi-level approach encompassing intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain a comprehensive understanding of critical quality attributes such as DAR, conjugation site, and glycosylation. The detailed protocols and workflows presented in this application note provide a robust framework for the accurate and reliable characterization of these complex biotherapeutics, supporting their development and ensuring their quality, safety, and efficacy. The use of automated sample preparation and advanced data analysis software can further streamline these workflows.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. sciex.com [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. State-of-the-Art MS Methods for Structural Assessment of mAbs and ADCs: From the Research Lab to Routine Characterization | Quality Assistance [quality-assistance.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing Creative Biolabs [creative-biolabs.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]
- 12. iscaconsortium.org [iscaconsortium.org]
- 13. sym-bio.com [sym-bio.com]
- 14. synaptosoft.com [synaptosoft.com]
- 15. criver.com [criver.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody—Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. tools.thermofisher.cn [tools.thermofisher.cn]



- 21. Comprehensive ADC Analysis via Automated MS Workflows Protein Metrics [proteinmetrics.com]
- To cite this document: BenchChem. [Mass Spectrometry for Comprehensive Structural Verification of Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427514#mass-spectrometry-for-adc-structural-verification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com